Home > Products > Building Blocks P15877 > 2-Bromoquinazoline
2-Bromoquinazoline - 1316275-31-6

2-Bromoquinazoline

Catalog Number: EVT-1816730
CAS Number: 1316275-31-6
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-2-methyl-6-bromoquinazolin-4(3H)-one

Compound Description: This compound serves as a crucial starting material for synthesizing various substituted quinazolinone derivatives. [, ] These derivatives are investigated for their potential antifungal and antimicrobial activities. [, ]

2-alkyl-6-bromo-3,1-benzoxazin-4-one

Compound Description: This compound is another important precursor in the synthesis of substituted quinazolinones. [, ] It is prepared using p-Bromoanthranilic acid with either Acetyl chloride or Benzoyl chloride. [, ]

3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-oh (VMA–13–06)

Compound Description: This pyrimidine derivative demonstrates significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia. [] Its potency is comparable to the drug Norfloxacin at certain concentrations. []

Overview

2-Bromoquinazoline is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the second position of the quinazoline ring. Quinazolines are bicyclic compounds containing a fused benzene and pyrimidine ring, and they are known for their diverse biological activities and applications in pharmaceuticals.

Source

The compound can be derived from various synthetic pathways, often involving bromination of quinazoline derivatives or other related compounds. It is commonly utilized in medicinal chemistry for its potential therapeutic properties.

Classification

2-Bromoquinazoline can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Brominated compound: Contains a bromine atom, which can influence its reactivity and biological activity.
Synthesis Analysis

Methods

The synthesis of 2-bromoquinazoline can be achieved through several methods:

  1. Bromination of Quinazoline: This method involves the direct bromination of quinazoline at the 2-position using brominating agents such as bromine or N-bromosuccinimide under controlled conditions.
  2. One-Pot Synthesis: A more advanced method involves a one-pot reaction where 2-aminobenzamide is reacted with bromoacetic acid in the presence of a base like potassium carbonate, followed by cyclization to form the quinazoline ring .
  3. Metal-Free Catalysis: Recent advancements have introduced metal-free catalysis for synthesizing quinazolines, enhancing efficiency and reducing environmental impact .

Technical Details

  • Reaction Conditions: The bromination typically requires specific temperature and solvent conditions to ensure selectivity and yield.
  • Reagents: Common reagents include bromine, dimethylformamide (DMF), and bases such as potassium carbonate.
Molecular Structure Analysis

Structure

The molecular formula of 2-bromoquinazoline is C8H6BrNC_8H_6BrN. Its structure consists of:

  • A fused benzene and pyrimidine ring.
  • A bromine atom attached to the second carbon of the quinazoline ring.

Data

  • Molecular Weight: Approximately 212.04 g/mol.
  • Chemical Structure Representation:
    BromineC8H6N\text{Bromine}-\text{C}_8\text{H}_6\text{N}
Chemical Reactions Analysis

Reactions

2-Bromoquinazoline participates in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles, leading to diverse derivatives.
  2. Cyclization Reactions: It can serve as an intermediate in synthesizing more complex heterocycles through cyclization processes.
  3. Condensation Reactions: The amino group in substituted derivatives can react with carbonyl compounds to form imines or other condensation products .

Technical Details

  • Reaction Mechanisms: Typically involve electrophilic aromatic substitution or nucleophilic attack on the brominated carbon.
  • Yield Optimization: Reaction conditions such as solvent choice, temperature, and concentration significantly influence yields.
Mechanism of Action

Process

The mechanism of action for compounds derived from 2-bromoquinazoline often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Many quinazoline derivatives act as inhibitors for kinases or other enzymes involved in cell signaling pathways.
  2. Receptor Modulation: They may also interact with specific receptors, influencing cellular responses.

Data

Research has shown that certain 2-bromoquinazoline derivatives exhibit significant activity against cancer cell lines by inhibiting specific kinases involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Varies depending on purity but generally falls within a specific range indicative of its crystalline structure.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMF and DMSO but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

2-Bromoquinazoline is primarily used in:

  1. Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases, particularly cancers due to its kinase inhibition properties .
  2. Biological Research: Used in studies to understand enzyme mechanisms and cellular processes involving quinazolines.
  3. Material Science: Explored for its potential applications in developing new materials due to its unique chemical properties.
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Context and Pharmacological Significance of Quinazoline Scaffolds

The quinazoline nucleus—a bicyclic structure comprising fused benzene and pyrimidine rings—was first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," its systematic classification as quinazoline emerged after Bischler and Lang's decarboxylation work and Gabriel's refined syntheses in 1903 [1] [6]. This scaffold has evolved into a privileged structure in medicinal chemistry due to its exceptional capacity for structural diversification and target modulation. FDA-approved quinazoline-based drugs such as the EGFR inhibitors erlotinib (cancer), the α1-adrenoceptor antagonist prazosin (hypertension), and the dihydrofolate reductase inhibitor trimethoprim (antibacterial) underscore its therapeutic versatility [1] [9]. Mechanistically, quinazolines exert effects through kinase inhibition, receptor antagonism, and enzyme interference, enabling applications across anticancer, antimicrobial, anti-inflammatory, and central nervous system disorders [6] [9]. The scaffold's synthetic flexibility allows strategic modifications at positions 2, 4, 6, and 7, facilitating optimization of pharmacodynamic and pharmacokinetic properties [1].

Table 1: Clinically Approved Quinazoline-Based Therapeutics [1] [6]*

Drug NameTherapeutic CategoryBiological TargetKey Structural Features
ErlotinibAnticancer (NSCLC)EGFR Tyrosine Kinase4-Anilinoquinazoline
GefitinibAnticancer (NSCLC)EGFR Tyrosine Kinase4-Anilino-3-chloroquinazoline
PrazosinAntihypertensiveα1-Adrenoceptor Antagonist4-Amino-2-furoylquinazoline
TrimethoprimAntibacterialDihydrofolate Reductase2,4-Diamino-5-benzylpyrimidine*
AfatinibAnticancer (NSCLC)Irreversible EGFR/Her2 Inhibitor4-Anilino-3-cyanoquinazoline

Note: Trimethoprim is a pyrimidine derivative pharmacologically classified with quinazoline-like inhibitors.

Role of Halogenation in Enhancing Bioactivity: Focus on Brominated Derivatives

Halogenation—particularly bromination—serves as a cornerstone strategy for enhancing the bioactivity of quinazoline derivatives. Bromine atoms influence molecular properties through three primary mechanisms:

  • Steric and Electronic Modulation: The large atomic radius of bromine (1.12 Å) creates steric constraints that optimize target binding, while its electron-withdrawing nature (Hammett constant σₘ = 0.37) polarizes the quinazoline ring, strengthening hydrogen bonding and dipole interactions within enzymatic pockets [4] [7].
  • Metabolic Stabilization: Bromine substitution at C-2 or C-6 positions impedes cytochrome P450-mediated oxidation, extending plasma half-lives. For example, 6-bromo-2-mercapto-quinazolin-4(3H)-one derivatives exhibit 3-fold greater metabolic stability than non-brominated analogs in microsomal assays [4].
  • Facilitation of Cross-Coupling Reactions: Bromine acts as a synthetic handle for transition metal-catalyzed reactions (e.g., Suzuki, Heck), enabling rapid diversification. The 2-bromoquinazoline moiety participates efficiently in palladium-catalyzed arylations, aminations, and carbonylations to generate libraries for structure-activity relationship (SAR) studies [3] [10].

Recent studies demonstrate that brominated quinolines/quinazolines exhibit enhanced antiproliferative activity. Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) inhibits cancer cell proliferation (IC₅₀ = 5.45–9.6 μg/mL against C6, HeLa, and HT29 lines) through topoisomerase I inhibition and apoptosis induction, outperforming 5-fluorouracil [7]. Similarly, 6-bromo-2-((4-chlorobenzyl)thio)quinazolin-4(3H)-one displays potent EGFR inhibition (IC₅₀ = 15.85 μM) with 5.3-fold selectivity for cancer over normal cells [4].

Table 2: Comparative Bioactivity of Halogenated Quinazoline Derivatives [4] [7]*

CompoundHalogen PositionBiological ActivityPotency (IC₅₀/EC₅₀)Target
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneC6-BrAntiproliferative (MCF-7)15.85 ± 3.32 μMEGFR
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC5,C7-BrAntiproliferative (HeLa)6.72 μg/mLTopoisomerase I
5-Chloro-2,4-diaminoquinazolineC5-ClAntimalarial (PfDHFR Inhibition)0.8 nMDihydrofolate Reductase
6-Fluoro-4-anilinoquinazolineC6-FEGFR Inhibition (Enzyme)2.3 nMEGFR Tyrosine Kinase
8-Bromoquinazolin-4(3H)-oneC8-BrAnti-inflammatory (COX-2 Inhibition)0.28 μMCyclooxygenase-2

Rationale for Targeting 2-Bromoquinazoline in Contemporary Drug Discovery

2-Bromoquinazoline (CAS# 2005-43-8; C₈H₅BrN₂; MW 209.05) has emerged as a high-priority scaffold due to three synergistic attributes:

  • Strategic Synthetic Versatility: The C2-bromine enables site-selective functionalization through transition metal catalysis or nucleophilic substitution. Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids yield 2-arylquinazolines for kinase inhibition studies, while Buchwald-Hartwig aminations generate 2-aminoquinazolines with enhanced hydrogen-bonding capacity for target engagement [3] [9] [10]. This versatility accelerates lead optimization cycles by permitting modular assembly of diverse analogs from a common intermediate.
  • Computationally Guided Design Potential: The electron-deficient quinazoline core facilitates predictive molecular modeling. Docking studies position 2-bromoquinazoline in EGFR’s ATP-binding pocket (PDB: 1M17), where the bromine atom occupies a hydrophobic subpocket near Leu694 and Phe699. Scaffold-hopping strategies leverage this binding pose to design bioisosteres with improved potency—exemplified by pyrido[3,4-d]pyrimidine analogs showing 10-fold enhanced affinity [2] [5].
  • Multitarget Pharmacology: Quinazolines inherently modulate interconnected oncogenic pathways. The 2-bromo derivative serves as a precursor for dual EGFR/VEGFR2 inhibitors through rational appendage of aniline and acrylamide pharmacophores. Computational fragment-based drug design (FBDD) indicates that 2-bromoquinazoline fragments bind to >15% of the human kinome, enabling repurposing across therapeutic areas [2] [5] [9].

Table 3: Synthetic Applications of 2-Bromoquinazoline in Medicinal Chemistry [1] [3] [9]*

Reaction TypeConditionsProductsMedicinal Chemistry ApplicationYield Range
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C2-ArylquinazolinesKinase Inhibitor Scaffolds (e.g., EGFR)70–92%
Buchwald-Hartwig AminationPd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane2-AminoquinazolinesGPCR Ligands (Serotonin/Dopamine)65–88%
CarbonylationPd(OAc)₂, CO (1 atm), MeOH, 100°CQuinazoline-2-carboxylatesProtease Inhibitors (Thrombin)60–78%
Nucleophilic SubstitutionCuI, amino acids, K₂CO₃, DMSO2-Amino Acid ConjugatesTumor-Targeting Prodrugs50–85%
Grignard AdditioniPrMgCl, THF, -78°C to rt2-Substituted DihydroquinazolinesCNS-Penetrant Agents45–70%

Contemporary drug discovery exploits these attributes through structure-based design. For example, replacing the imidazo[1,2-a]pyrazine core in TTK inhibitors with 2-bromoquinazoline via scaffold hopping improved solubility (logP reduced from 4.2 to 2.8) while maintaining nanomolar inhibition (IC₅₀ = 1.4 nM) [2]. Similarly, molecular dynamics simulations confirm that 2-bromoquinazoline derivatives maintain stable hydrogen bonds with EGFR’s Met793 backbone (>85% simulation time) and occupy the hydrophobic cleft more effectively than erlotinib analogs [4] [5]. These advances position 2-bromoquinazoline as a critical building block for next-generation targeted therapies.

Properties

CAS Number

1316275-31-6

Product Name

2-Bromoquinazoline

IUPAC Name

2-bromoquinazoline

Molecular Formula

C8H5BrN2

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H

InChI Key

ZHQSBSGAHYOIQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC(=N2)Br

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.